![molecular formula C10H5BrF3IN2O2 B1532695 3-溴-6-碘-8-(三氟甲基)咪唑并[1,2-a]吡啶-2-羧酸甲酯 CAS No. 1237840-22-0](/img/structure/B1532695.png)

3-溴-6-碘-8-(三氟甲基)咪唑并[1,2-a]吡啶-2-羧酸甲酯

描述

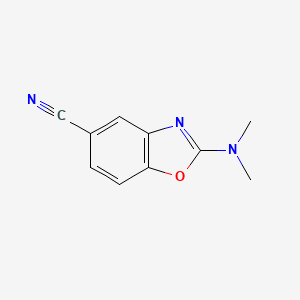

“Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound . It is a derivative of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazopyridine derivatives, including “Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate”, has been a subject of interest in recent years . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis

The molecular structure of this compound includes a fused bicyclic 5–6 heterocycle, with a bromo, iodo, and trifluoromethyl substituents . The InChI code for this compound is1S/C8H3BrF3IN2/c9-5-1-4 (8 (10,11)12)3-15-6 (13)2-14-7 (5)15/h1-3H . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 390.93 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学研究应用

药物化学药物开发

咪唑并[1,2-a]吡啶由于其在药物化学中的广泛应用而被认为是一种“药物偏见”支架。它们常用于合成具有潜在治疗效果的化合物。 例如,咪唑并[1,2-a]吡啶的衍生物已被评估为针对结核分枝杆菌的抗结核活性 .

合成化学无催化剂合成

咪唑并[1,2-a]吡啶可以通过从 2-氨基吡啶和溴苯乙炔衍生物进行的无催化剂级联过程合成。 该方法为创建各种咪唑并[1,2-a]吡啶衍生物提供了一种简单而有效的方案 .

生物研究结核病治疗

在生物研究中,特别是在结核病治疗的研究中,咪唑并[1,2-a]吡啶类似物已显示出巨大的希望。 例如,一种特定类似物在急性结核病小鼠模型中显示出细菌负荷大幅减少 .

安全和危害

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

未来方向

Imidazopyridine derivatives, including “Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate”, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future direction of research could involve further exploration of these compounds for their potential use in treating these and other diseases.

作用机制

Target of action

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of action

The exact mode of action can vary depending on the specific compound and its targets. For example, some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Biochemical pathways

The affected pathways can also vary depending on the specific compound and its targets. For instance, some imidazo[1,2-a]pyridine derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Pharmacokinetics

The pharmacokinetic properties of imidazo[1,2-a]pyridines can vary greatly depending on the specific compound. For example, one compound known as Q203 displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of action

The result of action can vary depending on the specific compound and its targets. For instance, in an acute TB mouse model, treatment with Q203 resulted in a significant reduction of bacterial load .

属性

IUPAC Name |

methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3IN2O2/c1-19-9(18)6-7(11)17-3-4(15)2-5(8(17)16-6)10(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCSBTLKSYAQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1532623.png)

![(2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B1532625.png)

![Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1532633.png)